molecular formula C2H6 B3029298 Ethane-13C1 CAS No. 6145-17-1

Ethane-13C1

Cat. No.: B3029298
CAS No.: 6145-17-1
M. Wt: 31.062 g/mol
InChI Key: OTMSDBZUPAUEDD-OUBTZVSYSA-N
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Description

Ethane-13C1 is a compound where one of the carbon atoms in ethane is replaced with the carbon-13 isotope. This isotopically labeled compound has the chemical formula CH3-13CH3 and is used extensively in scientific research due to its unique properties. This compound is a colorless, odorless, and highly flammable gas at room temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-13C1 can be synthesized through the catalytic hydrogenation of ethylene-13C1. The process involves the reaction of ethylene-13C1 with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves the separation of carbon-13 isotopes from natural sources, followed by the synthesis of ethylene-13C1 and its subsequent hydrogenation to produce this compound. The separation of carbon-13 isotopes is achieved using techniques such as cryogenic distillation or chemical exchange methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carbon dioxide and water. This reaction is typically carried out using oxygen or other oxidizing agents under high-temperature conditions.

    Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of halogenating agents such as chlorine gas or bromine water.

    Combustion: this compound combusts in the presence of oxygen to produce carbon dioxide, water, and heat.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents, high temperature.

    Substitution: Halogenating agents (e.g., chlorine gas, bromine water), UV light or heat.

    Combustion: Oxygen, ignition source.

Major Products Formed:

    Oxidation: Carbon dioxide, water.

    Substitution: Halogenated ethanes (e.g., chloroethane, bromoethane).

    Combustion: Carbon dioxide, water.

Scientific Research Applications

Ethane-13C1 is widely used in various scientific research fields due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.

    Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes in the human body.

    Industry: Used as a tracer gas in leak detection and environmental monitoring

Mechanism of Action

The mechanism of action of ethane-13C1 primarily involves its use as a tracer in NMR spectroscopy and other analytical techniques. The carbon-13 isotope has a nuclear spin, which makes it detectable by NMR. This allows researchers to study the molecular structure, dynamics, and interactions of organic compounds. In metabolic studies, this compound is metabolized in the same way as regular ethane, allowing researchers to trace the movement and transformation of carbon atoms within biological systems .

Comparison with Similar Compounds

Ethane-13C1 can be compared with other isotopically labeled compounds such as:

    Ethane-13C2: Both carbon atoms in ethane are replaced with carbon-13 isotopes.

    Methane-13C: The single carbon atom in methane is replaced with a carbon-13 isotope.

    Ethylene-13C1: One of the carbon atoms in ethylene is replaced with a carbon-13 isotope.

Uniqueness: this compound is unique in that it provides a balance between simplicity and utility. It is simpler than ethane-13C2, making it easier to interpret NMR spectra, while still providing valuable information about molecular structures and reaction mechanisms. Compared to methane-13C, this compound offers more complex interactions and pathways to study, making it a versatile tool in research .

Properties

IUPAC Name

(113C)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476559
Record name Ethane-13C1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

31.062 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-17-1
Record name Ethane-13C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6145-17-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-13C1
Reactant of Route 2
Ethane-13C1
Reactant of Route 3
Ethane-13C1
Reactant of Route 4
Ethane-13C1
Reactant of Route 5
Ethane-13C1
Reactant of Route 6
Ethane-13C1

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